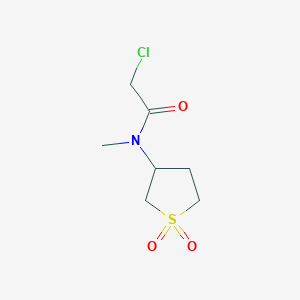

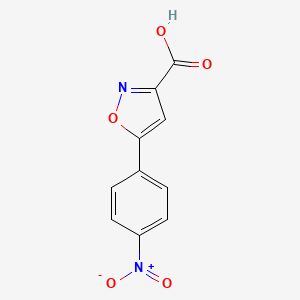

![molecular formula C12H11F3N2O2 B1362272 [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-22-6](/img/structure/B1362272.png)

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

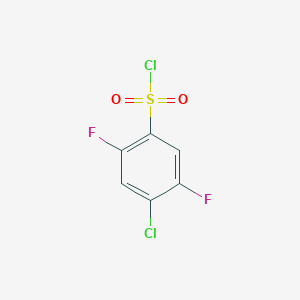

“[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the linear formula C12H11F3N2O2 . It is related to 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular structure of this compound can be represented as a combination of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a phenoxy group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

The compound has a melting point of 81-83°C, a predicted boiling point of 343.2±42.0 °C, and a predicted density of 1.46±0.1 g/cm3 . Its molecular weight is 340.22 .科学研究应用

Pharmaceutical Development

The trifluoromethyl group in this compound could be leveraged to develop new medications. Its presence often leads to improved drug properties, such as increased metabolic stability and bioavailability. This compound could serve as a precursor for synthesizing novel drug candidates targeting various diseases, where the trifluoromethyl group plays a crucial role in therapeutic activity .

Agrochemical Research

In agrochemicals, the trifluoromethyl group is valued for its ability to resist degradation in the environment, thereby prolonging the efficacy of pesticides and herbicides. This compound could be used to synthesize new agrochemicals that offer enhanced performance and environmental stability .

Material Science

The unique properties of the trifluoromethyl group can be exploited in material science, particularly in the development of advanced polymers and coatings. These materials could exhibit improved resistance to heat, chemicals, and degradation, making them suitable for a wide range of industrial applications .

Catalysis

The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. This compound could be used to design new catalysts or ligands that facilitate various chemical transformations, including those relevant to pharmaceutical and agrochemical synthesis .

NMR Labeling and Imaging

Due to the distinct electronic properties of the trifluoromethyl group, this compound could be used in NMR labeling to enhance the detection of specific molecules or environments within biological systems. It could provide valuable insights into molecular structures and interactions .

Organic Synthesis

This compound could serve as an intermediate in the synthesis of more complex organic molecules. The trifluoromethyl group is a key structural motif in many organic compounds, and its incorporation can lead to the discovery of new reactions and synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacological profile of drug molecules. This compound could be used to modify existing drugs or develop new ones with better efficacy, reduced side effects, and improved patient compliance .

Environmental Chemistry

The stability of the trifluoromethyl group under various environmental conditions makes this compound a candidate for studying the environmental fate of fluorinated organic compounds. It could help in understanding the persistence and breakdown of pollutants in ecosystems .

安全和危害

属性

IUPAC Name |

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYDMZWMEOZWHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379569 |

Source

|

| Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

CAS RN |

318469-22-6 |

Source

|

| Record name | [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

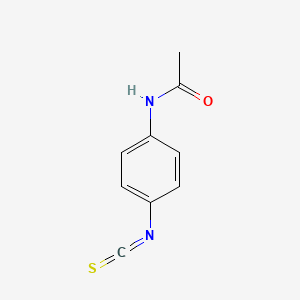

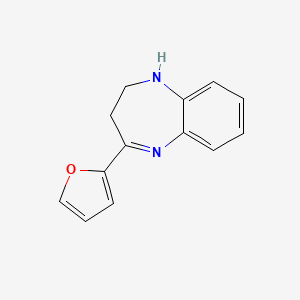

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

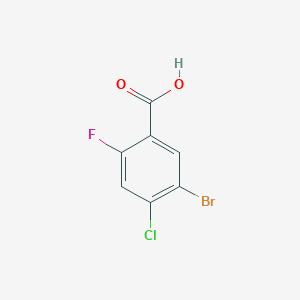

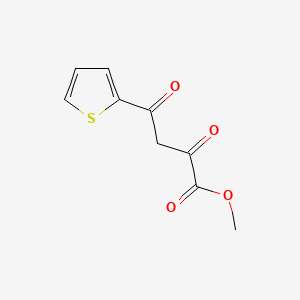

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)